

Experimental Design for JSH-23 in Neuroinflammation: Application Notes and Protocols

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Compound of Interest		
Compound Name:	JSH-23	
Cat. No.:	B1684581	Get Quote

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Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key signaling pathway implicated in driving the neuroinflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. **JSH-23** is a potent and specific cell-permeable inhibitor of NF-κB activation. It selectively blocks the nuclear translocation of the NF-κB p65 subunit without affecting the degradation of its inhibitory protein, IκBα.[1][2][3] This mechanism of action makes **JSH-23** a valuable tool for investigating the role of NF-κB in neuroinflammation and for the preclinical assessment of potential anti-neuroinflammatory therapeutics.

These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the efficacy of **JSH-23** in both in vitro and in vivo models of neuroinflammation. Detailed protocols for key experimental procedures are provided to ensure robust and reproducible results.

Mechanism of Action of JSH-23

JSH-23 is an aromatic diamine compound that specifically inhibits the transcriptional activity of NF-κB with an IC50 of 7.1 μM in lipopolysaccharide (LPS)-stimulated RAW 264.7

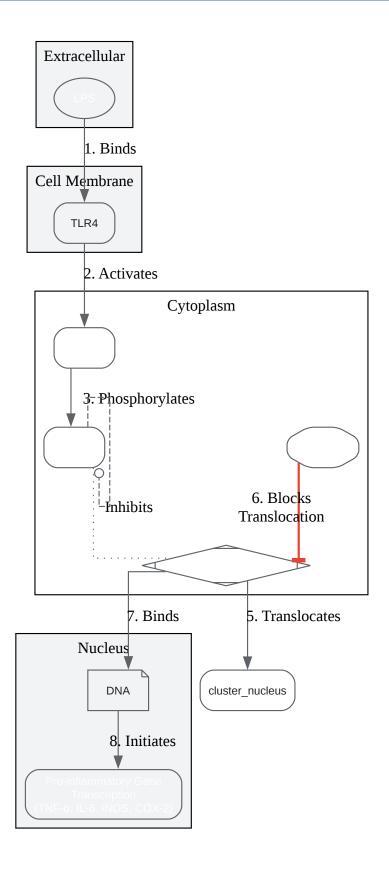


Methodological & Application

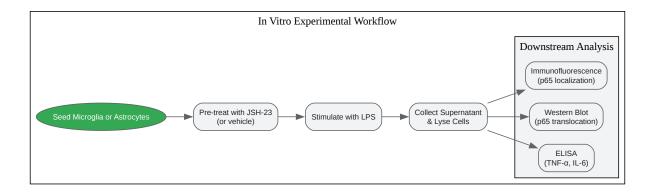
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macrophages.[1][4] Its primary mechanism involves the inhibition of the nuclear translocation of the p65 subunit of NF- κ B.[2][5] This prevents the binding of NF- κ B to the promoter regions of pro-inflammatory genes, thereby downregulating the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Interleukin-1 β (IL-1 β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7]

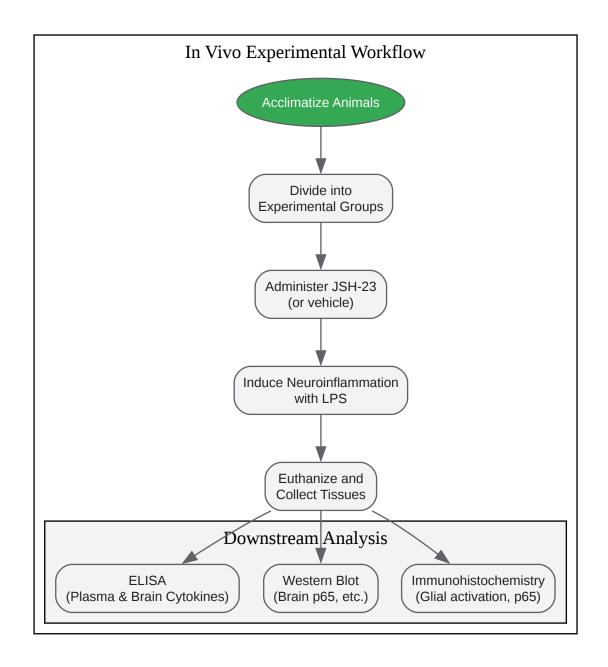












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